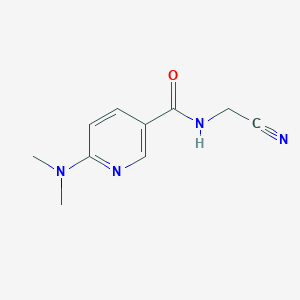

N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide, commonly known as CDAP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it a valuable tool for drug development and scientific research.

Scientific Research Applications

Synthesis and Antioxidant Activities

A study by K. Mohamed and E. H. El-Sayed (2019) outlines the synthesis paths to novel indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives by reacting 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide with various reagents. These compounds were investigated for their antioxidant activity, with some showing promising activities, highlighting the compound's utility in designing biologically active molecules with potential neuroprotective and anti-inflammatory properties Heterocycles, 98, 1089.

Biological Activity and Antitumor Properties

Research by M. Liu et al. (1996) involved the synthesis and evaluation of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, showing inhibition of CDP reductase activity and cytotoxicity against L1210 leukemia. This study demonstrates the compound's role in developing antineoplastic agents with significant activity against leukemia, showcasing its potential in anticancer research Journal of medicinal chemistry, 39 13, 2586-93.

Synthesis of Pyridine Derivatives

V. Granik et al. (1976) demonstrated the synthesis of 3-cyano-4-dimethylamino-2-pyridone and related pyrrolo-, pyrido-, and azepino-[3,2-c]pyridine derivatives from α-cyano-β-dimethylaminoacrylamide, highlighting the compound's importance in the synthesis of heterocyclic compounds. These derivatives have potential applications in pharmaceuticals and materials science Chemistry of Heterocyclic Compounds, 12, 1243-1245.

properties

IUPAC Name |

N-(cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-14(2)9-4-3-8(7-13-9)10(15)12-6-5-11/h3-4,7H,6H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVBUNYEZXVXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-6-(dimethylamino)pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2674142.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2674144.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2674145.png)

![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2674148.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2674152.png)

![6-[(4-chlorobenzoyl)amino]-N-(3-phenylpropyl)chromane-3-carboxamide](/img/structure/B2674154.png)

![5-chloro-2-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2674159.png)

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride](/img/structure/B2674161.png)